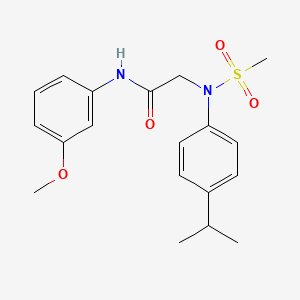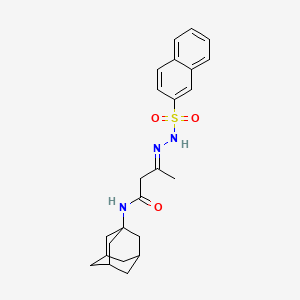![molecular formula C15H11BrO2S B5796600 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate is a chemical compound with the molecular formula C15H11BrO2S and a molecular weight of 335.22 g/mol . This compound belongs to the class of organic compounds known as thiochromenes, which are sulfur-containing analogs of chromenes. It is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and an acetate group at the 3rd position of the benzo[de]thiochromene core.
準備方法
The synthesis of 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate can be achieved through various synthetic routes. One common method involves the bromination of 2-methylbenzo[de]thiochromene followed by acetylation.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
化学反応の分析
7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide, potassium fluoride, and organometallic reagents.
Oxidation Reactions: The thiochromene core can undergo oxidation to form sulfoxides or sulfones. Typical oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding thiochromane derivative. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Acetylation and Deacetylation: The acetate group can be introduced or removed under acidic or basic conditions using acetic anhydride or sodium hydroxide, respectively.
科学的研究の応用
7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have applications in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromine atom and acetate group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to specific sites and altering signal transduction pathways .
類似化合物との比較
Similar compounds to 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate include:
2-methylbenzo[de]thiochromen-3-yl acetate: Lacks the bromine atom at the 7th position, resulting in different reactivity and biological activity.
7-chloro-2-methylbenzo[de]thiochromen-3-yl acetate:
7-bromo-2-methylbenzo[de]chromen-3-yl acetate: Lacks the sulfur atom in the thiochromene core, leading to variations in its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(10-bromo-3-methyl-2-thiatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-4-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2S/c1-8-15(18-9(2)17)11-5-3-4-10-12(16)6-7-13(19-8)14(10)11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRSTRQJNWADAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC3=C(C=CC(=C32)S1)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)


![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate](/img/structure/B5796550.png)
![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)

![1-[(4-METHYLPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B5796568.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B5796579.png)

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![N,N'-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide](/img/structure/B5796619.png)
![2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B5796633.png)
![(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one](/img/structure/B5796634.png)
![N~1~-(2-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5796638.png)
